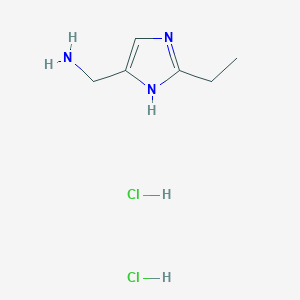

5-Chloro-4-methyl-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-4-methyl-2-nitrobenzoic acid is a light yellow to yellowish-green crystalline powder . It is a derivative of benzoic acid, which has a chlorine atom, a methyl group, and a nitro group attached to the benzene ring .

Synthesis Analysis

The synthesis of this compound involves reacting 4-methylbenzoic acid with chlorine using concentrated sulfuric acid as a solvent and a Lewis acid as a catalyst to obtain 3-chloro-4-methylbenzoic acid. Then, a nitrating reagent is added to react and obtain the this compound .Molecular Structure Analysis

The molecular formula of this compound is C8H6ClNO4 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in this compound can undergo various reactions. For instance, it can undergo a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.564 Da . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学的研究の応用

Heterocyclic Compound Synthesis

5-Chloro-4-methyl-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a building block in heterocyclic oriented synthesis (HOS) for creating condensed nitrogenous cycles. These include benzimidazoles, benzotriazoles, and benzodiazepinediones, which are crucial in drug discovery (Křupková et al., 2013).

Crystal Structure and Cytotoxic Properties

Research has been conducted on the crystal structure and cytotoxic properties of compounds derived from this compound. For instance, its reaction with silver oxide and amines forms a complex with potential cytotoxic effects on carcinoma cells (Wang & Shi, 2011).

Role in Crystal Structures

The role of this compound in establishing crystal structures of hydrogen-bonded compounds is significant. Its variants have been used to form hydrogen-bonded 1:1 compounds with other chemicals, demonstrating diverse molecular architectures and bonding patterns (Ishida, 2021).

Photocatalytic Degradation Studies

This acid has been utilized in studies investigating the photocatalytic degradation of organic compounds. It was part of a study focusing on the degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano-clinoptilolite systems (Khodami & Nezamzadeh-Ejhieh, 2015).

Prediction of Solid Solution Formation

The compound's derivatives have been used in quantum chemical calculations to predict the formation of solid solutions among chemically similar molecules, which is vital in pharmaceutical and materials science (Saršu̅ns & Be̅rziņš, 2020).

Synthesis of Other Compounds

This compound is a starting material in the synthesis of various compounds, including chlorantraniliprole, an important agricultural chemical (Yi-fen et al., 2010).

作用機序

Safety and Hazards

将来の方向性

The preparation method of 5-Chloro-4-methyl-2-nitrobenzoic acid aims to solve the technical problems of high production cost, difficult transportation and storage, low yield, more three wastes, complicated reaction treatment process and the like, and is not beneficial to large-scale industrial production . The method provided by the invention greatly simplifies the reaction steps, avoids the use of excessive raw and auxiliary materials, is milder in reaction, improves the selectivity of the reaction, reduces the discharge amount of the waste water and waste residue after post-treatment, is more green and safer than other processes, and has lower comprehensive cost .

特性

IUPAC Name |

5-chloro-4-methyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGAORZJNYXGEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)

![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)